4-(1-methyl-1H-imidazol-5-yl)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidine
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Overview
Description
4-(1-methyl-1H-imidazol-5-yl)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidine is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-imidazol-5-yl)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidine likely involves multi-step organic synthesis. Each step would typically involve the formation of individual heterocyclic rings followed by their assembly into the final compound. Common synthetic methods might include:
Cyclization reactions: to form the imidazole, pyrrole, and thiazole rings.
Amide bond formation: to link the thiazole ring to the piperidine ring.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing for yield, purity, and cost-effectiveness. This might involve:
Continuous flow chemistry: for efficient and scalable reactions.
Catalysis: to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially altering the functional groups on the heterocyclic rings.
Reduction: Possibly reducing double bonds or functional groups.
Substitution: Replacing one functional group with another, particularly on the heterocyclic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nucleophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example:
Oxidation: might yield ketones or carboxylic acids.
Reduction: could produce alcohols or amines.
Substitution: might result in halogenated derivatives or other substituted heterocycles.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysts: Potentially serving as ligands in catalytic reactions.
Biology
Biological probes: Used to study biological processes due to their unique structures.
Enzyme inhibitors: Potentially inhibiting specific enzymes due to their heterocyclic nature.
Medicine
Drug candidates: Investigated for therapeutic potential in various diseases.
Diagnostic agents: Used in imaging or diagnostic tests.
Industry
Material science: Components in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals or pesticides.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might:
Bind to enzymes or receptors: Inhibiting or modulating their activity.
Interact with DNA or RNA: Affecting gene expression or replication.
Disrupt cellular processes: Leading to therapeutic effects or toxicity.
Comparison with Similar Compounds
Similar Compounds
4-(1-methyl-1H-imidazol-5-yl)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidine: can be compared with other heterocyclic compounds like:
Uniqueness
- Structural complexity : The combination of multiple heterocyclic rings in a single molecule.
- Potential biological activity : Unique interactions with biological targets due to its structure.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
[4-(3-methylimidazol-4-yl)piperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-13-16(25-18(20-13)23-7-3-4-8-23)17(24)22-9-5-14(6-10-22)15-11-19-12-21(15)2/h3-4,7-8,11-12,14H,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZIWVKKAGODSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)C4=CN=CN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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